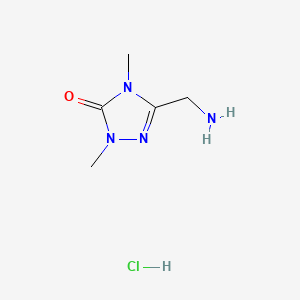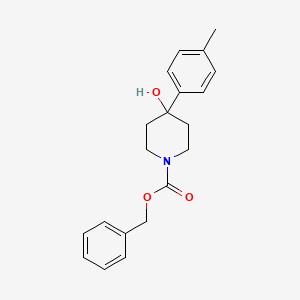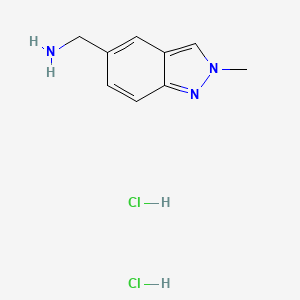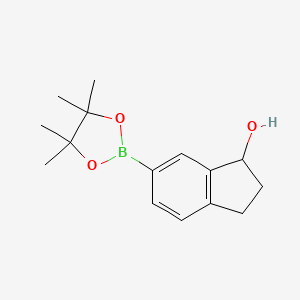![molecular formula C8H13NOS2 B13452594 3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13452594.png)
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and three-dimensional framework. The presence of sulfur atoms and an azaspiro core makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under basic conditions, followed by the introduction of methylsulfanyl groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.
Applications De Recherche Scientifique
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which 3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one exerts its effects involves interactions with molecular targets and pathways. The sulfur atoms and azaspiro core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptane: Similar structure but lacks the ketone group.
1-Azaspiro[3.3]heptane: Lacks the methylsulfanyl groups, making it less versatile in chemical reactions.
3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one: Similar structure but with methyl groups instead of methylsulfanyl groups.
Uniqueness
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one stands out due to the presence of both sulfur atoms and an azaspiro core. This combination imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H13NOS2 |
|---|---|
Poids moléculaire |
203.3 g/mol |
Nom IUPAC |
3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C8H13NOS2/c1-11-8(12-2)6(10)9-7(8)4-3-5-7/h3-5H2,1-2H3,(H,9,10) |
Clé InChI |
YDLJTBURALPPME-UHFFFAOYSA-N |
SMILES canonique |
CSC1(C(=O)NC12CCC2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


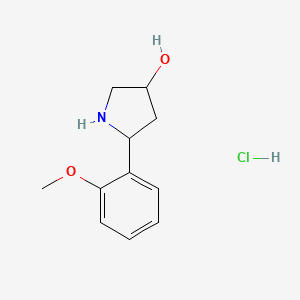
![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)
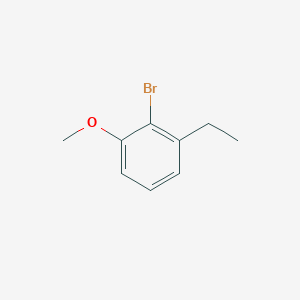


amine hydrochloride](/img/structure/B13452546.png)
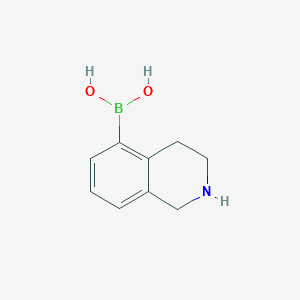
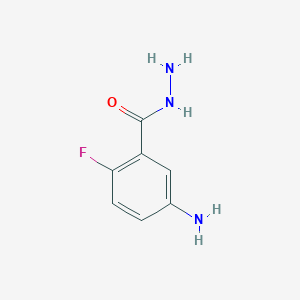

![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
